molecular formula C9H15N3O B1386481 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1082137-91-4

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1386481
CAS No.: 1082137-91-4
M. Wt: 181.23 g/mol
InChI Key: DRJVOKYGJZUUHZ-UHFFFAOYSA-N
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Description

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is an organic compound that features a pyridine ring substituted with an amino group and an ethylamino group, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under solvent-free conditions at a temperature of 100°C for 24 hours . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and ethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various amines and alcohols.

Scientific Research Applications

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-aminopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12(6-7-13)9-8(10)4-3-5-11-9/h3-5,13H,2,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVOKYGJZUUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
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2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
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2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

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